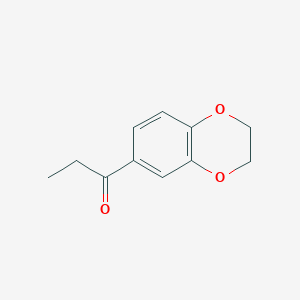

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZXLSBBORQKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20632-12-6 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one, a key chemical intermediate. This document consolidates essential information regarding its chemical and physical properties, synthesis, purification, and analytical characterization. Furthermore, it explores the potential biological significance of the broader class of benzodioxane derivatives, offering insights for its application in research and drug development.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 20632-12-6[1]

-

Molecular Formula: C₁₁H₁₂O₃[1]

-

Molecular Weight: 192.21 g/mol [1]

-

Structure:

Physicochemical Properties:

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 192.21 g/mol | PubChem[1] |

| XLogP3-AA | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 192.078644 g/mol | PubChem[1] |

| Monoisotopic Mass | 192.078644 g/mol | PubChem[1] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Complexity | 215 | PubChem[1] |

Synthesis and Purification

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1,4-benzodioxane with propanoyl chloride in the presence of a Lewis acid catalyst.

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of similar aromatic compounds.

Materials:

-

1,4-Benzodioxane

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add propanoyl chloride (1.0 equivalent) dropwise via the dropping funnel to the stirred suspension. The formation of the acylium ion is an exothermic process; maintain the temperature at 0-5 °C during the addition.

-

Acylation Reaction: After the addition of propanoyl chloride is complete, add a solution of 1,4-benzodioxane (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol:

The crude product can be purified by either recrystallization or column chromatography.

A. Recrystallization:

-

Solvent Selection: Test various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for aryl ketones include ethanol, methanol, or mixtures of hexane and ethyl acetate.

-

Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added. Hot filter the solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

B. Column Chromatography:

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

-

Procedure: Prepare a slurry of silica gel in the mobile phase and pack it into a chromatography column. Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC and combine the fractions containing the pure product. Remove the solvent under reduced pressure to yield the purified compound.

Analytical Characterization (Predicted and Representative Data)

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm, likely showing a characteristic substitution pattern on the benzene ring.

-

Dioxane Protons (-OCH₂CH₂O-): A multiplet or two distinct signals around δ 4.2-4.4 ppm.

-

Propanone Protons (-CH₂CH₃): A quartet around δ 2.9 ppm for the -CH₂- group and a triplet around δ 1.1 ppm for the -CH₃ group.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 198-202 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 115-150 ppm.

-

Dioxane Carbons (-OCH₂CH₂O-): Signals around δ 64-65 ppm.

-

Propanone Carbons (-CH₂CH₃): A signal for the -CH₂- group around δ 31 ppm and a signal for the -CH₃ group around δ 8 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1670-1690 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C-O-C Stretch (Ether): Strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 192.

-

Major Fragmentation Patterns: Expect fragmentation corresponding to the loss of the ethyl group (M-29) to give a prominent peak at m/z = 163 (acylium ion), and further fragmentation of the benzodioxane ring.

Potential Biological Significance and Applications

While specific biological activity data for this compound is not extensively documented, the 1,4-benzodioxane scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 1,4-benzodioxane have shown a wide range of pharmacological activities, including:

-

α-Adrenergic Receptor Antagonism: Many benzodioxane derivatives are known to be potent and selective α₁-adrenoceptor antagonists, which are used in the treatment of hypertension and benign prostatic hyperplasia.

-

Anticancer Activity: Some benzodioxane-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as α-glucosidase, suggesting potential applications in the management of diabetes.

The title compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The propanone side chain can be further modified to introduce different functional groups, allowing for the exploration of structure-activity relationships.

Caption: Hypothetical modulation of α₁-adrenergic signaling by a benzodioxane derivative.

Safety and Handling

No specific, comprehensive safety data sheet is available for this compound. However, based on GHS hazard statements for similar compounds, the following precautions should be taken:

-

Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, well-ventilated place.

-

For detailed safety information, it is recommended to obtain a substance-specific Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable chemical intermediate with a straightforward synthetic route. Its core 1,4-benzodioxane structure makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. While specific biological and toxicological data for this compound are limited, the known activities of related benzodioxane derivatives provide a strong rationale for its use in the development of new therapeutic agents. Further research is warranted to fully characterize its properties and explore its potential in various scientific disciplines.

References

- PubChem. This compound.

Sources

Structure and chemical formula of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one

An In-depth Technical Guide to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one

Introduction

The 1,4-benzodioxan scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique conformational properties and ability to engage in various biological interactions have established it as a cornerstone for the design of a multitude of functional molecules. Within this chemical class, this compound emerges as a pivotal synthetic intermediate. Its structure combines the stable dihydrobenzodioxin ring system with a reactive propanone side chain, offering a versatile platform for further chemical elaboration.

This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will dissect its molecular architecture, outline robust synthetic protocols, detail methods for its analytical characterization, and discuss its significance as a precursor to pharmacologically active agents. The content herein is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a comprehensive understanding for practical application.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of its effective application in synthesis and research. This section details the structural and physicochemical nature of this compound.

Chemical Structure and Formula

The molecule consists of a bicyclic 2,3-dihydro-1,4-benzodioxin system where a benzene ring is fused to a 1,4-dioxane ring. A propan-1-one group is attached at the 6-position of this heterocyclic core. The molecular formula for this compound is C₁₁H₁₂O₃.[1] The fusion of the electron-rich dioxan and aromatic rings, combined with the electron-withdrawing ketone, dictates the molecule's reactivity and electronic properties.

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

Proper identification is critical for sourcing, regulatory compliance, and literature searches. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 20632-12-6 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| InChI | InChI=1S/C11H12O3/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10/h3-4,7H,2,5-6H2,1H3 | [1] |

| InChIKey | HRZXLSBBORQKLM-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCC(=O)C1=CC2=C(C=C1)OCCO2 | [1] |

Physicochemical Properties

The computed physicochemical properties provide insight into the molecule's behavior, such as solubility, membrane permeability, and potential for intermolecular interactions. These are crucial parameters in the context of drug design and process chemistry.

| Property | Value | Significance |

| XLogP3 | 1.6 | Indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents and potential for bioavailability. |

| Hydrogen Bond Donors | 0 | The absence of donor groups limits its ability to form hydrogen bonds in this capacity. |

| Hydrogen Bond Acceptors | 3 | The three oxygen atoms can act as hydrogen bond acceptors, influencing solubility and receptor binding. |

| Rotatable Bonds | 2 | The limited number of rotatable bonds imparts a degree of conformational rigidity, which can be advantageous for specific binding interactions. |

| Topological Polar Surface Area | 35.5 Ų | Suggests good potential for oral bioavailability based on established drug-likeness rules. |

Synthesis and Derivatization Strategies

The synthesis of this compound is most commonly achieved via an electrophilic substitution reaction on the electron-rich 1,4-benzodioxan core.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the acyl group from the aromatic ring, identifying 1,4-benzodioxan and a suitable propanoyl electrophile as the key starting materials. This disconnection points directly to a Friedel-Crafts acylation reaction.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes a standard laboratory-scale synthesis. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize this compound from 1,4-benzodioxan.

Materials:

-

1,4-Benzodioxan (1.0 eq)

-

Propanoyl chloride (1.1 eq) or Propanoic anhydride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M HCl), aqueous

-

Saturated sodium bicarbonate (NaHCO₃), aqueous

-

Brine (saturated NaCl), aqueous

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool the flask to 0 °C in an ice bath.

-

Rationale: Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) and the acylating agent are highly reactive with water. The inert atmosphere prevents atmospheric moisture from interfering. Cooling controls the initial exothermic reaction.

-

-

Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) to the cooled DCM with stirring.

-

Rationale: AlCl₃ is the Lewis acid catalyst that activates the acylating agent, making it a more potent electrophile.

-

-

Acylating Agent Addition: Add propanoyl chloride dropwise to the stirred suspension. A complex between the acyl chloride and AlCl₃ will form.

-

Rationale: This forms the highly electrophilic acylium ion (or a polarized complex) necessary for the electrophilic aromatic substitution.

-

-

Substrate Addition: Dissolve 1,4-benzodioxan in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Rationale: The 1,4-benzodioxan acts as the nucleophile. The ether oxygens are activating and ortho-, para-directing. Acylation occurs predominantly at the 6-position due to steric and electronic factors.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Rationale: Warming provides the necessary activation energy for the reaction to proceed to completion. TLC is used to track the consumption of the starting material.

-

-

Work-up: Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice and 1M HCl.

-

Rationale: The acidic water decomposes the aluminum complexes and neutralizes any remaining catalyst. This is a highly exothermic step and requires caution.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Rationale: This separates the desired organic product from inorganic salts and water-soluble byproducts.

-

-

Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Rationale: The washes remove residual acid, base, and salts, purifying the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: This removes residual water and the volatile solvent to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Rationale: This final step separates the target compound from unreacted starting materials and any side products (e.g., other isomers), yielding the pure this compound.

-

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure and typical values for similar compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.4-7.3 (m, 2H, Ar-H)

-

δ 6.9 (d, 1H, Ar-H)

-

δ 4.3 (s, 4H, -O-CH₂-CH₂-O-)

-

δ 2.9 (q, 2H, -C(=O)-CH₂-CH₃)

-

δ 1.2 (t, 3H, -CH₂-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~199 (C=O)

-

δ ~148, ~144 (Ar-C-O)

-

δ ~131 (Ar-C)

-

δ ~122, ~117, ~116 (Ar-CH)

-

δ ~64 (-O-CH₂-CH₂-O-)

-

δ ~31 (-C(=O)-CH₂)

-

δ ~8 (-CH₃)

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2970 | C-H stretch | Aliphatic (propanone) |

| ~1670 | C=O stretch | Aryl Ketone |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1260 | C-O-C stretch | Aryl Ether |

| ~1070 | C-O-C stretch | Aliphatic Ether |

Mass Spectrometry (MS)

-

Expected [M]⁺: m/z = 192.0786 (for C₁₁H₁₂O₃)

-

Key Fragmentation: A prominent fragment would be the loss of the ethyl group (∙C₂H₅) resulting in an acylium ion at m/z = 163.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable starting point for more complex molecules.[4] Its utility stems from the reactivity of the ketone and the stable, biologically relevant benzodioxan core.

Precursor to Pharmacologically Active Agents

The true value of this compound lies in its role as a synthetic intermediate. The benzodioxan moiety is a key feature in several approved drugs and clinical candidates. For instance, derivatives of this core structure are known to act as α-adrenoceptor antagonists.[5] A notable example is Proroxan , an α₁-adrenergic receptor antagonist, which is a more complex derivative of the this compound scaffold.[6]

Caption: Derivatization workflow from the core molecule.

Scaffold for Enzyme Inhibitors and Modulators

Research into related benzodioxan structures has revealed a wide range of biological activities. Compounds incorporating this scaffold have shown inhibitory effects against enzymes like α-glucosidase and lipoxygenase, suggesting potential applications in managing diabetes and inflammation.[7][8] The structural rigidity and hydrogen-bonding capabilities of the benzodioxan core make it an attractive scaffold for designing molecules that can fit into specific enzyme active sites.

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation, combined with the versatile reactivity of its ketone functional group, makes it an ideal building block for creating libraries of novel compounds. Its role as a precursor to established pharmaceuticals and its presence in scaffolds with diverse biological activities underscore its enduring relevance. For researchers in drug discovery, this molecule represents a reliable and valuable starting point for the development of next-generation therapeutic agents.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Propanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-, hydrochloride (1:1). National Center for Biotechnology Information.

- Ibrahim, M. M., et al. (2022). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][6]dioxin-6-yl)prop-2-en-1-one. IUCrData, 7(11).

- MySkinRecipes. (n.d.). 1-(2,3-Dihydrobenzo[b][1][6]dioxin-6-yl)propan-1-one.

- Tahir, M., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55.

- Khan, I., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11).

- Wikipedia. (n.d.). Benzodioxan.

Sources

- 1. This compound | C11H12O3 | CID 3702569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-one [myskinrecipes.com]

- 5. Benzodioxan - Wikipedia [en.wikipedia.org]

- 6. 1-Propanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-, hydrochloride (1:1) | C21H24ClNO3 | CID 36302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone | 477334-31-9 [smolecule.com]

- 8. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Versatile Synthetic Intermediate

1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one, a ketone derivative of the 1,4-benzodioxan scaffold, serves as a pivotal intermediate in the synthesis of a variety of organic molecules, particularly those with potential pharmacological applications.[1] Its unique structure, combining a rigid dihydrobenzodioxin ring system with a flexible propanoyl chain, offers a versatile platform for chemical modification. This guide provides a comprehensive overview of its core physical and chemical characteristics, offering insights into its behavior and handling, and establishing a foundation for its effective utilization in research and development.

I. Core Molecular and Physical Attributes

A thorough understanding of the fundamental physical properties of a compound is paramount for its successful application in synthetic chemistry. These properties dictate the choice of appropriate solvents, reaction conditions, and purification methods.

Structural and General Properties

1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one is a solid at room temperature.[2] The key identifying information for this compound is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 20632-12-6 | [3] |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | [2][3] |

| Appearance | Solid | [2] |

Predicted Physical Parameters

| Property | Predicted Value | Source(s) |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents (predicted based on structure) |

The aromatic nature of the benzodioxin ring and the presence of the ketone group suggest that 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one is likely to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its insolubility in water is expected due to the predominantly nonpolar hydrocarbon structure.

II. Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The following sections detail the expected spectral characteristics of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one is expected to exhibit distinct signals corresponding to the aromatic, dioxin, and propanoyl protons. Based on the analysis of similar structures, the following chemical shifts (δ) can be predicted:

-

Aromatic Protons: Signals for the three protons on the benzene ring are expected to appear in the range of δ 6.8-7.5 ppm. The exact splitting pattern will depend on their coupling with each other.

-

Dioxin Protons (-OCH₂CH₂O-): The four protons of the ethylene bridge in the dihydrobenzodioxin ring are expected to appear as a multiplet around δ 4.2-4.3 ppm.[4]

-

Propanoyl Protons (-COCH₂CH₃): The methylene protons (-CH₂-) adjacent to the carbonyl group will likely appear as a quartet around δ 2.9 ppm, while the terminal methyl protons (-CH₃) will appear as a triplet around δ 1.1 ppm.

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule. Predicted chemical shifts are as follows:

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 197-200 ppm, is characteristic of a ketone carbonyl carbon.

-

Aromatic and Benzodioxin Carbons: Multiple signals are expected in the aromatic region (δ 115-150 ppm) corresponding to the carbons of the benzene ring and the two oxygen-substituted carbons of the dioxin moiety.

-

Dioxin Carbons (-OCH₂CH₂O-): The two equivalent methylene carbons of the dihydrobenzodioxin ring are expected to resonate around δ 64 ppm.[4]

-

Propanoyl Carbons (-COCH₂CH₃): The methylene carbon adjacent to the carbonyl group is expected around δ 31 ppm, and the terminal methyl carbon around δ 8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one are:

-

C=O Stretch (Ketone): A strong absorption band in the region of 1660-1680 cm⁻¹ is characteristic of an aryl ketone.

-

C-O Stretch (Ether): Absorption bands corresponding to the aryl-alkyl ether linkages of the dioxin ring are expected in the region of 1250-1000 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one, the molecular ion peak [M]⁺ would be observed at m/z 192. Key fragmentation patterns would likely involve the loss of the ethyl group (m/z 29) to give a fragment at m/z 163, and the loss of the propanoyl group (m/z 57) to yield a fragment at m/z 135.

III. Chemical Reactivity and Synthesis

Understanding the chemical reactivity of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one is crucial for its application as a synthetic intermediate.

Synthesis

The most common and direct method for the synthesis of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one is the Friedel-Crafts acylation of 1,4-benzodioxan with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Figure 1. Synthetic pathway for 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or nitrobenzene.

-

Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add propanoyl chloride to the dropping funnel. Add the propanoyl chloride dropwise to the stirred suspension.

-

Addition of Substrate: After the formation of the acylium ion complex, add 1,4-benzodioxan dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity of the Ketone Functional Group

The ketone group in 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one is the primary site of its chemical reactivity. It can undergo a variety of transformations, including:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: While ketones are generally resistant to oxidation, under forcing conditions (e.g., Baeyer-Villiger oxidation), they can be converted to esters.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide ions.

-

Condensation Reactions: The α-protons on the methylene group are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type condensation reactions. This reactivity is exemplified in the synthesis of chalcone derivatives.[5]

IV. Safety and Handling

1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Acute Toxicity: It is harmful if swallowed.[3]

-

Skin and Eye Irritation: It can cause skin and eye irritation.[3][6]

-

Respiratory Irritation: It may cause respiratory irritation.[3][6]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

V. Conclusion

1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one is a valuable building block in synthetic organic chemistry. Its well-defined structure and predictable reactivity make it a reliable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, along with essential information on its synthesis and safe handling. Further experimental investigation to precisely determine its physical constants and to explore its full range of chemical reactivity is warranted and will undoubtedly expand its utility in the scientific community.

References

- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one | C11H12O3. (n.d.). PubChem.

- 1-(2,3-Dihydrobenzo[b][1][8]dioxin-6-yl)propan-1-one - MySkinRecipes. (n.d.).

- The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][8]dioxin-6-yl)prop-2-en-1-one. (2022). National Institutes of Health.

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.

- 1-(2,3-Dihydrobenzo[b][1][8]dioxin-6-yl)propan-1-one - FDER | UNR. (n.d.).

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

- 1,4-Benzodioxan-6-yl methyl ketone | C10H10O3. (n.d.). PubChem.

- 2,3-Dihydro-1,4-benzodioxin-6-ol - PubChem. (n.d.).

- (2,3-Dihydro-benzo[1][8]dioxin-6-yl)-phenyl-methanone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).

Sources

- 1. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-one [myskinrecipes.com]

- 2. 1-(2,3-DIHYDRO-BENZO[1,4]DIOXIN-6-YL)-PROPAN-1-ONE [chemicalbook.com]

- 3. This compound | C11H12O3 | CID 3702569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one is a ketone derivative of the versatile 1,4-benzodioxan scaffold, a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential pharmacological applications. The primary synthetic route involves the Friedel-Crafts acylation of 1,4-benzodioxane. The inherent biological activities of the 1,4-benzodioxan moiety suggest that this compound may exhibit significant interactions with various biological targets, including adrenergic and serotonin receptors, and potentially possess anticancer properties. This document details experimental protocols for its synthesis and characterization, including spectroscopic analysis, and outlines its known safety profile.

Introduction: The Significance of the 1,4-Benzodioxan Scaffold

The 1,4-benzodioxan nucleus is a recurring motif in a multitude of biologically active compounds, both natural and synthetic. Its unique conformational and electronic properties make it an attractive scaffold for the design of ligands targeting a diverse range of receptors and enzymes. Derivatives of 1,4-benzodioxan have been successfully developed as α-adrenergic receptor antagonists for the treatment of hypertension, and have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. The subject of this guide, this compound, represents a key intermediate and a potential pharmacophore in its own right, warranting a detailed investigation of its chemical and biological characteristics.

Physicochemical Properties and Safety Data

A thorough understanding of the fundamental properties of a compound is crucial for its application in research and development.

| Property | Value | Reference |

| CAS Number | 20632-12-6 | |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Appearance | Solid (predicted) | |

| IUPAC Name | This compound |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Purification

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-benzodioxane. This electrophilic aromatic substitution reaction introduces the propanoyl group onto the electron-rich benzene ring of the 1,4-benzodioxane moiety.

Reaction Principle: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, typically an acyl halide or an acid anhydride, in the presence of a Lewis acid catalyst. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent by forming a highly electrophilic acylium ion, which is then attacked by the aromatic ring.

Caption: Friedel-Crafts acylation of 1,4-benzodioxane.

Experimental Protocol: Synthesis

This protocol outlines a general procedure for the Friedel-Crafts acylation of 1,4-benzodioxane with propionyl chloride.

Materials:

-

1,4-Benzodioxane

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 eq.) to the stirred suspension.

-

To this mixture, add a solution of 1,4-benzodioxane (1.0 eq.) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to afford the purified compound.

Spectroscopic Characterization

The structure of the synthesized compound must be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxane ring, the methylene protons of the dioxane ring, and the ethyl group of the propanone moiety. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-7.5 ppm. The four protons of the dioxane ring should appear as a singlet or a narrow multiplet around δ 4.2-4.3 ppm. The ethyl group will exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to expect include the carbonyl carbon (C=O) in the downfield region (around 190-200 ppm), aromatic carbons between 110-160 ppm, the carbons of the dioxane ring around 64 ppm, and the aliphatic carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkages in the dioxane ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 192.21 g/mol . Fragmentation patterns can provide further structural information.

Potential Pharmacological Applications

The 1,4-benzodioxan scaffold is a well-established pharmacophore with a broad range of biological activities. While specific pharmacological data for this compound is limited, its structural similarity to other active benzodioxan derivatives allows for informed predictions of its potential therapeutic applications.

Adrenergic Receptor Antagonism

Many 1,4-benzodioxan derivatives are known to be potent and selective antagonists of α₁-adrenergic receptors. These receptors are involved in the regulation of blood pressure, and their blockade is a common strategy for the treatment of hypertension. It is plausible that this compound could serve as a lead compound for the development of novel α₁-adrenergic antagonists.

Anticancer Activity

Recent studies have highlighted the potential of 1,4-benzodioxane-hydrazone derivatives as therapeutics for skin cancer. These compounds have been shown to induce apoptosis and cause S-phase arrest in melanoma cell lines. Given that this compound shares the core benzodioxan structure, it warrants investigation for its potential cytotoxic effects against various cancer cell lines.

Other Potential Applications

Derivatives of 1,4-benzodioxan have also been explored for their activity as anti-inflammatory agents, α-glucosidase inhibitors for the management of type 2 diabetes, and as ligands for serotonin receptors.

Safety, toxicity, and handling of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one

Foreword

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, toxicity profile, and emergency management of this compound (CAS No. 20632-12-6). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly those targeting neurological disorders, a thorough understanding of its material properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This guide synthesizes data from material safety data sheets, chemical databases, and regulatory information to present a holistic view grounded in established safety principles.

Compound Identification and Physicochemical Properties

This compound is a ketonic derivative of the 1,4-benzodioxane scaffold.[2] Accurate identification is the first step in any safety protocol. The pertinent identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 20632-12-6 | [3] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][3] |

| Molecular Weight | 192.21 g/mol | [1][3][4] |

| Synonyms | 1-(2,3-Dihydrobenzo[b][3]dioxin-6-yl)propan-1-one | [3] |

| Appearance | Not explicitly stated; likely a solid based on related compounds. | |

| Storage | Room temperature, under inert gas. | [1] |

Toxicological Profile and Hazard Identification

The compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[3][5][6] The causality for this irritation lies in the chemical's ability to interact with and potentially damage epithelial tissues upon direct contact.

| Hazard Class | GHS Code | Hazard Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][5][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][5][6] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][5][6] |

It is crucial to note that no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC. Furthermore, occupational exposure limits (OELs), such as OSHA PELs or ACGIH TLVs, have not been established for this compound.[5][7] In the absence of defined OELs, the guiding principle must be ALARA (As Low As Reasonably Achievable) for all potential routes of exposure.

Risk Assessment and Exposure Control

A systematic risk assessment is mandatory before handling this compound. This process involves identifying the hazards (detailed above), evaluating the risks associated with the specific experimental protocol, and implementing appropriate control measures.

Caption: Risk Assessment Workflow for Chemical Handling.

Engineering Controls

Given the respiratory irritation hazard (H335), all manipulations of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood.[5][6] The fume hood provides the primary barrier, capturing contaminants at the source and preventing inhalation. Facilities should also be equipped with an eyewash station and an emergency shower.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin and eye contact. The selection of PPE should be based on the specific tasks being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[5][6]

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[8] Gloves should be inspected before use and changed immediately if contaminated. Wash hands thoroughly with soap and water after handling.[5][9]

-

Respiratory Protection: Not typically required when working in a functional fume hood. If engineering controls are not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary, based on a formal respiratory protection program.

Standard Operating Protocol for Weighing and Dispensing

This protocol outlines the procedure for safely weighing and preparing a solution of this compound. Trustworthiness is ensured by integrating safety checks at each critical step.

-

Preparation (Pre-Operation):

-

Verify the chemical fume hood is operational (check certification date and airflow monitor).

-

Don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.

-

Assemble all necessary equipment inside the fume hood: analytical balance, weigh paper/boat, spatula, beaker, wash bottle with the chosen solvent, and a labeled waste container.

-

Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any minor spills.

-

-

Weighing the Compound:

-

Retrieve the stock container from its storage location.[5]

-

Inside the fume hood, carefully open the container. Avoid creating airborne dust.

-

Using a clean spatula, transfer the desired amount of the solid compound onto the weigh paper on the balance.

-

Once the target weight is achieved, securely close the primary stock container.

-

-

Solution Preparation:

-

Carefully transfer the weighed solid into the designated beaker.

-

Use the wash bottle to add the solvent to the beaker, rinsing the weigh paper to ensure a quantitative transfer.

-

Stir the solution gently until the solid is fully dissolved.

-

-

Cleanup:

-

Dispose of the used weigh paper and any contaminated consumables into the designated solid waste container inside the fume hood.

-

Wipe the spatula clean.

-

Remove gloves and dispose of them in the appropriate waste stream.

-

Wash hands thoroughly with soap and water.

-

Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures.

Personal Exposure

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation develops or persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and call a poison control center.[9][11]

Spill Management

For any spill, the priority is personal safety. The following diagram outlines a general decision-making process for chemical spills.

Caption: Decision-making workflow for a chemical spill.

Minor Spill Cleanup (inside a fume hood):

-

Ensure PPE is worn.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

-

Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.[10]

-

Wipe the area with soap and water, and decontaminate all tools used.

-

Dispose of all contaminated materials as hazardous waste.

Storage and Waste Disposal

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5][9] Some suppliers recommend long-term storage under an inert gas.[1] The storage area should be secured and accessible only to authorized personnel.[8]

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[5] Collection should be in clearly labeled, sealed containers. Disposal must be carried out through a licensed waste disposal contractor in strict accordance with all federal, state, and local regulations. Do not allow the product to enter drains.[8]

References

- PubChem. This compound | C11H12O3.

- MySkinRecipes. 1-(2,3-Dihydrobenzo[b][3][5]dioxin-6-yl)propan-1-one.

- PubChem. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol | C11H12O3.

- Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1.

- SciELO. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides.

- Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.

- Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4).

- Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs (PDF).

Sources

- 1. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-one [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C11H12O3 | CID 3702569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. aksci.com [aksci.com]

- 6. aksci.com [aksci.com]

- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. cdn.pfizer.com [cdn.pfizer.com]

Synonyms and alternative names for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one

This technical guide provides a comprehensive overview of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one, a key chemical intermediate in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, chemists, and drug development professionals, offering in-depth information on its nomenclature, physicochemical properties, synthesis, and applications.

Chemical Identity and Nomenclature

Precise identification is critical in scientific research. This compound is known by several synonyms and is cataloged in major chemical databases. This section consolidates its various identifiers to ensure accurate referencing in research and procurement.

The foundational structure is the 1,4-benzodioxan ring system, a bicyclic scaffold consisting of a benzene ring fused to a 1,4-dioxane ring. This moiety is prevalent in a range of biologically active compounds, both natural and synthetic.[1][2][3] The title compound is specifically a propan-1-one derivative acylated at the 6-position of the benzodioxan ring.

Visualization of Chemical Structure

The structural formula provides a clear representation of the atomic connectivity and stereochemistry of the molecule.

Caption: Chemical structure of this compound.

Synonyms and Identifiers

For unambiguous identification, the following names and registry numbers are associated with this compound.[4]

| Identifier Type | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 20632-12-6 | PubChem[4] |

| PubChem CID | 3702569 | PubChem[4] |

| EC Number | 842-272-0 | PubChem[4] |

| MDL Number | MFCD00859367 | MySkinRecipes[5] |

| InChIKey | HRZXLSBBORQKLM-UHFFFAOYSA-N | PubChem[4] |

| SMILES | CCC(=O)C1=CC2=C(C=C1)OCCO2 | PubChem[4] |

| Alternative Names | 1-(2,3-Dihydrobenzo[b][6][7]dioxin-6-yl)propan-1-one | MySkinRecipes[5] |

| 6-Propanoyl-1,4-benzodioxane | - | |

| 1-(1,4-Benzodioxan-6-yl)propan-1-one | - |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are fundamental to its application in synthesis, dictating solubility, reactivity, and stability. While experimental data for this specific molecule is not widely published, computed properties from reliable databases provide a strong predictive foundation.

Computed Physicochemical Data

The following table summarizes key computed properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[4] |

| Molecular Weight | 192.21 g/mol | PubChem[4] |

| XLogP3 | 1.9 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[4] |

| Heavy Atom Count | 14 | PubChem[4] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural verification. Based on the known spectra of closely related 1,4-benzodioxane derivatives, the following spectral characteristics are predicted.[8][9][10]

-

¹H-NMR (Proton NMR):

-

Aromatic Protons (Ar-H): Signals expected in the range of δ 7.3-6.8 ppm. The protons on the substituted benzene ring will appear as a complex multiplet or as distinct doublets and doublet of doublets, characteristic of a 1,2,4-trisubstituted pattern.

-

Dioxane Protons (-O-CH₂-CH₂-O-): A singlet or a narrow multiplet around δ 4.3 ppm is expected for the four equivalent protons of the dioxane ring.

-

Propanoyl Protons (-CO-CH₂-CH₃): A quartet (CH₂) is anticipated around δ 2.9 ppm, coupled to a triplet (CH₃) appearing further upfield around δ 1.1 ppm.

-

-

¹³C-NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate significantly downfield, typically around δ 198-200 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 115-150 ppm), including two quaternary carbons attached to oxygen.

-

Dioxane Carbons (-O-CH₂-CH₂-O-): The two equivalent methylene carbons of the dioxane ring should appear around δ 64 ppm.[9]

-

Propanoyl Carbons (-CO-CH₂-CH₃): The methylene carbon adjacent to the carbonyl will be around δ 35 ppm, and the terminal methyl carbon will be around δ 8 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1670-1680 cm⁻¹, characteristic of an aryl ketone.

-

C-O-C Stretch (Ether): Strong bands corresponding to the aryl-alkyl ether linkages of the dioxane ring are expected around 1250-1200 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.

-

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-benzodioxan. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[1]

Reaction Principle: Friedel-Crafts Acylation

The reaction involves treating the nucleophilic aromatic ring of 1,4-benzodioxan with an acylating agent, typically propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion (CH₃CH₂CO⁺), which is then attacked by the electron-rich benzene ring of the 1,4-benzodioxan. The ether linkages of the dioxane ring are electron-donating, activating the aromatic ring and directing the substitution primarily to the para position (position 6) due to steric hindrance at the ortho positions.

Experimental Protocol

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of similar aromatic ethers.[1]

Materials:

-

1,4-Benzodioxan

-

Propanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Acyl Chloride Addition: Propanoyl chloride (1.1 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: 1,4-Benzodioxan (1.0 equivalent) dissolved in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes. The reaction temperature should be carefully maintained between 0-5 °C to minimize side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via Friedel-Crafts acylation.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry. The 1,4-benzodioxan scaffold is a privileged structure, meaning it is frequently found in compounds with diverse pharmacological activities, including anticancer, antihypertensive, and antipsychotic properties.[3][11]

This specific ketone is an intermediate used in the synthesis of more complex molecules where the propanone side chain can be further functionalized.[5] For instance, the ketone can be:

-

Reduced to a secondary alcohol, introducing a chiral center.

-

Used in Mannich reactions to introduce aminomethyl groups.

-

Act as a handle for alpha-halogenation , followed by nucleophilic substitution to build more complex side chains.

-

Serve as a precursor for the synthesis of heterocycles like pyrazoles or isoxazoles.

Derivatives of 1,4-benzodioxan have shown activity as antagonists for dopamine D4 receptors and inhibitors of enzymes like α-glucosidase, highlighting the therapeutic potential of this chemical class.[12][13] While specific drugs derived directly from the title compound are not extensively documented in public literature, its structural similarity to intermediates used in the synthesis of drugs like Doxazosin makes it a compound of high interest for the development of new chemical entities.[12][14][15][16][17]

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its straightforward synthesis via Friedel-Crafts acylation and the versatile reactivity of its ketone functional group make it an attractive starting point for the development of novel compounds in the pharmaceutical and agrochemical sectors. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their synthetic and drug discovery programs.

References

- 1-(2,3-Dihydrobenzo[b][6][7]dioxin-6-yl)propan-1-one. (n.d.). MySkinRecipes.

- Mekala, N., Buddepu, S. R., Dehury, S. K., Moturu, K. M. V. R., Indukuri, S. K. V., Vasireddi, U. R., & Parimi, A. R. (2018). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. RSC Advances, 8(30), 16893–16898. [Link]

- WO2017221272A1 - Process for the preparation of idelalisib - Google Patents. (n.d.).

- Mekala, N., et al. (2018). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. RSC Advances, 8(30), 16893-16898.

- PROCESS FOR THE PREPARATION OF DOXAZOSIN AND SALTS THEREOF - European Patent Office - EP 2421857 B1. (n.d.).

- CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents. (n.d.).

- EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents. (n.d.).

- WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents. (n.d.).

- Aziz-ur-Rehman, et al. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11).

- Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- 1H-NMR. (n.d.).

- This compound. (n.d.). PubChem.

- Chemistry and pharmacology of benzodioxanes. (2007). Organic Chemistry: An Indian Journal, 4(1), 74.

- Leung, K. (2013). 1-(2,3-Dihydrobenzo[b][6][7]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD).

- Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.

- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one. (n.d.). MolPort.

- 2-Propen-1-one, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)-, (2E)-. (n.d.). SpectraBase.

- Sun, D., et al. (2021). Design, synthesis, and evaluation of 1,4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. European Journal of Medicinal Chemistry, 218, 113398.

- Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals.

- Wang, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Catalysis Science & Technology, 13(12), 3635-3641.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

- West, F. G., & Gunawardena, G. U. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(8), 1179-1203.

- Zeller, W. E., et al. (2015). 1H-13C HSQC NMR Spectroscopy for Estimating Procyanidin/Prodelphinidin and Cis/Trans-Flavan-3-ol Ratios of Condensed Tannin Samples: Correlation with Thiolysis. Journal of Agricultural and Food Chemistry, 63(10), 2721-2727.

- Manetti, F. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.

- Sun, D., et al. (2022). 1,4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. European Journal of Medicinal Chemistry, 236, 114328.

- Li, Y., et al. (2013). Synthesis and antitumor activity of 1,3,4-oxadiazole possessing 1,4-benzodioxan moiety as a novel class of potent methionine aminopeptidase type II inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(12), 3569-3573.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H12O3 | CID 3702569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00407B [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. WO2017221272A1 - Process for the preparation of idelalisib - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity of 1,3,4-oxadiazole possessing 1,4-benzodioxan moiety as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]

- 16. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 17. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

Preliminary Biological Screening of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds, spanning a wide therapeutic spectrum.[1][2] This technical guide outlines a comprehensive and logically tiered strategy for the preliminary biological screening of a specific derivative, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one. Drawing upon the known pharmacological landscape of structurally related benzodioxanes, which exhibit activities ranging from antihepatotoxic and antimicrobial to alpha-adrenergic receptor antagonism, this document provides a rationale and detailed protocols for a panel of in vitro assays.[1][2][3] The proposed screening cascade is designed to efficiently identify and characterize the potential therapeutic value of this compound, thereby guiding subsequent stages of drug development.

Introduction: The Scientific Rationale for Screening this compound

The 1,4-benzodioxane ring system is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable diversity of biological activities.[1][2] These include, but are not limited to, anti-inflammatory, anticancer, antimicrobial, antioxidant, and hepatoprotective effects.[3][4][5] Notably, a derivative of the compound , 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-propan-1-one hydrochloride, has been classified as an adrenergic alpha-antagonist and a psychotropic agent. This strongly suggests that this compound may interact with neurological and cardiovascular targets.

Furthermore, studies on other derivatives of this compound have indicated potential antihepatotoxic activity.[1] This, coupled with the known anti-inflammatory properties of the structurally similar 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, provides a compelling basis for a multi-faceted preliminary screening approach.

This guide, therefore, proposes a strategic screening workflow designed to explore the most probable biological activities of this compound, focusing on cytotoxicity, antimicrobial, antioxidant, anti-inflammatory, and receptor binding assays. The causality behind the selection of each assay is rooted in the established pharmacology of the benzodioxane class, aiming to maximize the efficiency of the early-stage drug discovery process.

Caption: The principle of the anti-inflammatory protein denaturation assay.

Adrenergic Receptor Binding: A Targeted Investigation

Rationale: The classification of a close derivative as an adrenergic alpha-antagonist strongly suggests that the target compound may interact with adrenergic receptors. A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor subtype.

Experimental Protocol: α1-Adrenergic Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human α1-adrenergic receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the test compound.

-

Incubation: Incubate at room temperature for a defined period to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value (inhibitory constant) of the test compound by analyzing the competition binding curves.

| Parameter | Description |

| Target | Human α1-Adrenergic Receptor |

| Radioligand | [3H]prazosin |

| Endpoint | Inhibitory Constant (Ki) |